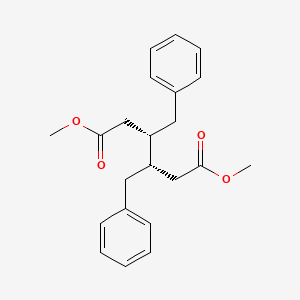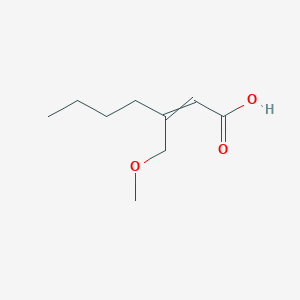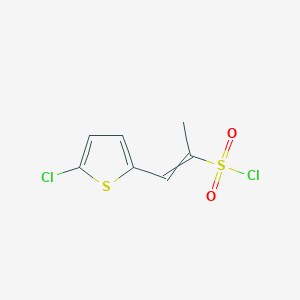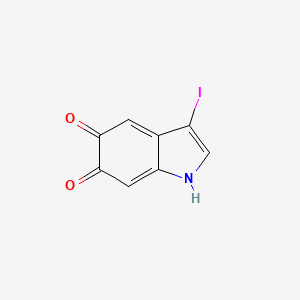
dimethyl (3S,4S)-3,4-dibenzylhexanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (3S,4S)-3,4-dibenzylhexanedioate is an organic compound with a complex stereochemistry It is a diester derivative of hexanedioic acid, featuring two benzyl groups attached to the third and fourth carbon atoms in a specific stereochemical configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl (3S,4S)-3,4-dibenzylhexanedioate typically involves the esterification of (3S,4S)-3,4-dibenzylhexanedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
(3S,4S)-3,4-dibenzylhexanedioic acid+2CH3OHH2SO4dimethyl (3S,4S)-3,4-dibenzylhexanedioate+2H2O
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl (3S,4S)-3,4-dibenzylhexanedioate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: (3S,4S)-3,4-dibenzylhexanedioic acid.
Reduction: (3S,4S)-3,4-dibenzylhexanediol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl (3S,4S)-3,4-dibenzylhexanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of dimethyl (3S,4S)-3,4-dibenzylhexanedioate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the active (3S,4S)-3,4-dibenzylhexanedioic acid, which can then interact with enzymes or receptors in biological systems. The benzyl groups may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Dimethyl (3S,4S)-3,4-dibenzylhexanedioate can be compared with other similar compounds, such as:
Dimethyl (3S,4S)-3,4-dibenzylglutarate: A similar diester with a shorter carbon chain.
Dimethyl (3S,4S)-3,4-dibenzylsuccinate: Another diester with an even shorter carbon chain.
Dimethyl (3S,4S)-3,4-dibenzyladipate: A diester with a similar carbon chain length but different stereochemistry.
The uniqueness of this compound lies in its specific stereochemical configuration and the presence of benzyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
921210-62-0 |
|---|---|
Fórmula molecular |
C22H26O4 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
dimethyl (3S,4S)-3,4-dibenzylhexanedioate |
InChI |
InChI=1S/C22H26O4/c1-25-21(23)15-19(13-17-9-5-3-6-10-17)20(16-22(24)26-2)14-18-11-7-4-8-12-18/h3-12,19-20H,13-16H2,1-2H3/t19-,20-/m0/s1 |
Clave InChI |
VWEVJZGJXQSBHO-PMACEKPBSA-N |
SMILES isomérico |
COC(=O)C[C@H](CC1=CC=CC=C1)[C@@H](CC2=CC=CC=C2)CC(=O)OC |
SMILES canónico |
COC(=O)CC(CC1=CC=CC=C1)C(CC2=CC=CC=C2)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)acetamide](/img/structure/B14178078.png)


![1-[3-(2-Aminobenzoyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14178084.png)





![Ethyl 3-[(2,2-dimethylpropanoyl)oxy]benzoate](/img/structure/B14178131.png)
![5-([1,3]Thiazolo[5,4-d]pyrimidin-2-yl)-2-(thiomorpholin-4-yl)benzonitrile](/img/structure/B14178140.png)

